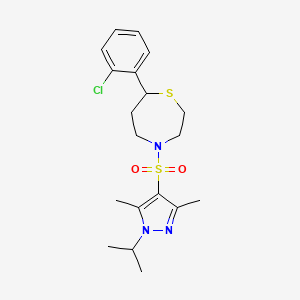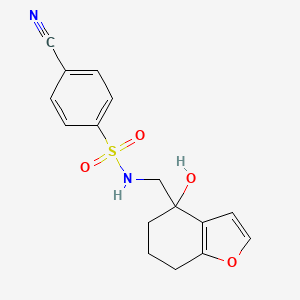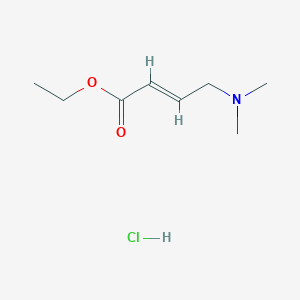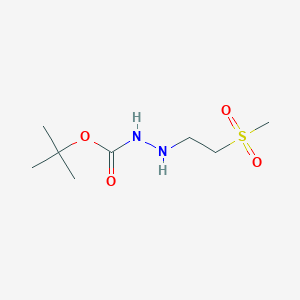
4-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine
Descripción general
Descripción
4-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine (MPTP) is a chemical compound that has been widely used in scientific research for its ability to selectively damage dopaminergic neurons in the brain. This compound was first discovered in the 1980s when a group of drug users developed Parkinson's-like symptoms after taking a synthetic heroin contaminated with MPTP. Since then, MPTP has been extensively studied for its potential use as a research tool to model Parkinson's disease and to investigate the underlying mechanisms of neurodegeneration.
Aplicaciones Científicas De Investigación
- PUVA therapy is employed to treat skin diseases such as psoriasis, vitiligo, and cutaneous T-cell lymphoma .
- The synthesis of novel compounds containing the furocoumarin moiety, like 4-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine, contributes to drug discovery .
Photodynamic Therapy (PDT) and Skin Diseases
Biological Activity and Drug Development
Multicomponent Reactions (MCRs)
Oxazoline Derivatives
Catalysis and Cross-Coupling Reactions
Crystallography and Structural Studies
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 4-allyl-2-methoxyphenol (also known as eugenol), have been found to interact with various biological targets .
Mode of Action
It’s worth noting that the compound’s structure presents active sites that could potentially interact with biological targets .
Biochemical Pathways
For instance, eugenol derivatives have been shown to display a wide range of biological activities, including antifungal, antimicrobial, anti-inflammatory, antioxidant, analgesic, anticancer, and antiparasitic effects .
Pharmacokinetics
The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds .
Result of Action
For instance, CDK9 inhibition, which is characteristic of certain compounds, has been shown to enhance pausing of RNA polymerase II on genes and induce apoptosis in cancer cells .
Propiedades
IUPAC Name |
4-(2-methoxyphenyl)-1,2,3,6-tetrahydropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-14-12-5-3-2-4-11(12)10-6-8-13-9-7-10/h2-6,13H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHRWYVRKPRAPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-5-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline](/img/structure/B2891887.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-acetamidobenzamide](/img/structure/B2891890.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2891891.png)
![N-(4-bromophenyl)-2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2891894.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(1H-benzo[d]imidazol-2-yl)acetamide](/img/structure/B2891895.png)





![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2891904.png)


